molecular formula C9H15NO2S B15304182 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid

2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid

Cat. No.: B15304182
M. Wt: 201.29 g/mol
InChI Key: UBMKODYMWKFNBV-UHFFFAOYSA-N
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Description

2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a dimethylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method is the reaction of 2,4-dimethylpentanoic acid with thiophosgene or its derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of less toxic reagents and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound inhibits ALDH, an enzyme involved in the detoxification of aldehydes. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents such as cisplatin. Additionally, the compound may interfere with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Isothiocyanatomethyl)-4-phenylbenzene
  • 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
  • 2-Isothiocyanatoethane-1,1-diyl)dibenzene

Uniqueness

Compared to similar compounds, 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylpentanoic acid backbone provides a different steric and electronic environment, influencing its interactions with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2-(isothiocyanatomethyl)-2,4-dimethylpentanoic acid

InChI

InChI=1S/C9H15NO2S/c1-7(2)4-9(3,8(11)12)5-10-6-13/h7H,4-5H2,1-3H3,(H,11,12)

InChI Key

UBMKODYMWKFNBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CN=C=S)C(=O)O

Origin of Product

United States

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